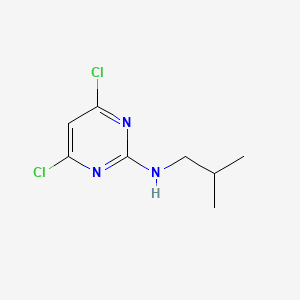

4,6-dichloro-N-isobutylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental scaffold in the field of heterocyclic chemistry. chemicalbook.com Its structure, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a core component of essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA, and RNA. mdpi.comchemicalbook.com This inherent biological relevance has made pyrimidine and its derivatives a subject of intense research, leading to the discovery of a wide array of synthetic and natural compounds with significant biological activities. nih.gov

The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a vast chemical space of derivatives with diverse applications. chemicalbook.com These derivatives are integral to medicinal chemistry, with many exhibiting pharmacological properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer activities. nih.gov The ability of pyrimidine derivatives to interact with various enzymes and receptors within the cell has cemented their status as a "privileged scaffold" in drug discovery.

Overview of Halogenated Pyrimidines as Versatile Synthetic Intermediates and Bioactive Motifs

The introduction of halogen atoms onto the pyrimidine ring significantly enhances its chemical reactivity and biological activity. Halogenated pyrimidines, particularly dihalogenated derivatives, are highly versatile synthetic intermediates. The carbon-halogen bonds serve as reactive sites for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the regioselective introduction of a wide range of functional groups, making them crucial building blocks in the synthesis of more complex molecules. nih.gov

The electron-withdrawing nature of halogens activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the halogen atoms by nucleophiles such as amines, alcohols, and thiols. researchgate.net This reactivity is fundamental in the construction of diverse libraries of pyrimidine derivatives for drug discovery and materials science. researchgate.net

Beyond their role as synthetic intermediates, halogenated pyrimidines often exhibit potent biological activities. The presence of halogens can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule to its biological target. nih.gov For instance, various halogenated pyrimidine derivatives have demonstrated enhanced antimicrobial and antibiofilm activities. nih.gov

Research Context of 4,6-dichloro-N-isobutylpyrimidin-2-amine as a Core Structure

The compound this compound belongs to the class of dihalogenated pyrimidine derivatives. Its core structure is based on 2-amino-4,6-dichloropyrimidine (B145751), a well-established building block in synthetic and medicinal chemistry. nih.gov The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, making the molecule a valuable precursor for the synthesis of a variety of disubstituted pyrimidine derivatives. nih.gov

The introduction of an isobutyl group at the 2-amino position is a strategic modification aimed at exploring the structure-activity relationship (SAR) of this class of compounds. The N-alkylation of the amino group can influence the molecule's steric and electronic properties, which in turn can affect its biological activity and physical properties. While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within the broader research context of developing novel pyrimidine-based compounds with potential therapeutic applications. The investigation of such N-alkylated dihalopyrimidines is driven by the quest for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

The synthesis of this compound would likely proceed via the N-alkylation of 2-amino-4,6-dichloropyrimidine with an isobutyl halide or a related electrophile. The reactivity of the two chlorine atoms provides opportunities for further diversification of the scaffold, allowing for the synthesis of a library of compounds for biological screening. The research interest in this and similar molecules lies in their potential to serve as intermediates for more complex targets or to exhibit intrinsic biological activity as modulators of various cellular processes.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-5(2)4-11-8-12-6(9)3-7(10)13-8/h3,5H,4H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAVFFVVXCQAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598744 | |

| Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-75-3 | |

| Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4,6 Dichloro N Isobutylpyrimidin 2 Amine

Selective Functionalization of Halogen Atoms on the Pyrimidine (B1678525) Ring

The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of the compound's utility as a synthetic building block.

In polychlorinated pyrimidines, the displacement of chloride ions by nucleophiles is a common and efficient method for functionalization. acs.org For a symmetrically substituted molecule like 4,6-dichloro-N-isobutylpyrimidin-2-amine, the first nucleophilic substitution can occur at either the C4 or C6 position. This reaction typically proceeds under mild conditions, often without the need for a metal catalyst, especially with amine nucleophiles. nih.gov

The reaction conditions can be tuned to favor mono- or di-substitution. For instance, catalyst-free monoamination of 4,6-dichloropyrimidine (B16783) can be achieved using stoichiometric control of the reagents. nih.govmdpi.com Subsequent displacement of the second chlorine atom often requires more forcing conditions or the use of palladium catalysis, due to the electron-donating effect of the first introduced amino group, which deactivates the ring towards further nucleophilic attack. nih.gov A variety of nucleophiles, including primary and secondary amines, anilines, and alkoxides, can be employed to displace the chlorine atoms, demonstrating the broad applicability of this reaction. mdpi.comresearchgate.net

The reactivity of halogen substituents on a pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.org This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 position. The negative charge in the intermediate can be delocalized onto the para-nitrogen atom, forming a more stable quinoid-like resonance structure. acs.org In contrast, attack at the C2 position results in an ortho-quinoid intermediate, which is less stable.

In this compound, the C2 position is already functionalized. The primary sites for reaction are the electronically equivalent C4 and C6 positions. The N-isobutylamino group at C2, being an electron-donating group, slightly deactivates the C4 and C6 positions towards nucleophilic attack compared to an unsubstituted 4,6-dichloropyrimidine. However, these positions remain highly susceptible to substitution. After the first substitution at either C4 or C6, the electronic symmetry is broken. The newly introduced group will influence the reactivity of the remaining chlorine atom, typically making it less electrophilic and thus requiring different, often more stringent, reaction conditions for its displacement. nih.gov

Further Derivatization of the N-isobutylamino Group

The N-isobutylamino group at the C2 position possesses a secondary amine functionality (R-NH-R'), which is itself a reactive site. The hydrogen atom on the nitrogen can be involved in various chemical transformations. Although the lone pair on the nitrogen is partially delocalized into the aromatic pyrimidine ring, it retains sufficient nucleophilicity to react with a range of electrophiles.

Potential derivatization reactions include:

N-Alkylation: The nitrogen can be further alkylated using alkyl halides or other alkylating agents, typically in the presence of a base to deprotonate the amine. This would convert the secondary amine into a tertiary amine.

N-Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of the corresponding N-isobutyl-N-acyl-pyrimidin-2-amine.

Condensation Reactions: The amine can participate in condensation reactions with aldehydes or ketones to form Schiff bases or related products, particularly under acidic catalysis.

Metal-Catalyzed Cross-Coupling: The N-H bond can be utilized in transition-metal-catalyzed cross-coupling reactions to form C-N bonds with aryl or vinyl halides.

These derivatizations allow for the introduction of additional diversity and complexity into the molecular structure, complementing the modifications possible at the C4 and C6 positions.

Application as a Building Block in the Synthesis of Complex Molecular Architectures

Due to its multiple, selectively addressable reactive sites, this compound is an exemplary building block for constructing complex molecules. The pyrimidine core is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds, including a significant number of kinase inhibitors. researchgate.netmdpi.comnih.gov

The synthetic strategy typically involves a stepwise functionalization of the pyrimidine scaffold:

First Substitution (C4/C6): A nucleophile is introduced at one of the chloro-positions via an SNAr reaction.

Second Substitution (C6/C4): A different nucleophile is introduced at the remaining chloro-position, often using SNAr or palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. researchgate.net

Derivatization (C2): The N-isobutylamino group can be modified as a final step to fine-tune the properties of the target molecule.

This divergent approach allows for the creation of large libraries of structurally diverse compounds from a single, common intermediate. Many FDA-approved drugs, particularly in oncology, feature a 2,4-diaminopyrimidine (B92962) or related scaffold, which highlights the importance of building blocks like this compound in drug discovery programs. acs.orgrsc.orgnih.gov These scaffolds are adept at targeting the ATP-binding pocket of kinases. acs.org

Structure Activity Relationship Sar Investigations of 4,6 Dichloro N Isobutylpyrimidin 2 Amine Analogs

Importance of Pyrimidine (B1678525) Ring Substitution Patterns in Modulating Biological Activity

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive molecules. novapublishers.com Its two nitrogen atoms provide sites for hydrogen bonding, and the ring system can be readily functionalized at various positions. The substitution pattern on the pyrimidine ring of 4,6-dichloro-N-isobutylpyrimidin-2-amine analogs is a critical determinant of their biological activity. The chlorine atoms at the C4 and C6 positions are reactive sites, allowing for displacement by various nucleophiles, which serves as a common strategy for generating molecular diversity.

Research has consistently shown that modifying substituents on the pyrimidine ring can dramatically alter a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. wjarr.comresearchgate.net For instance, in various series of pyrimidine derivatives, the introduction of different groups at positions analogous to C4 and C6 has led to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

The following table summarizes the observed effects of substitutions at the C4 and C6 positions on the biological activity of various pyrimidine-based compounds, illustrating the principles applicable to analogs of this compound.

| Position | Substituent Type | General Effect on Activity | Example Compound Class | Reference |

| C4/C6 | Halogens (e.g., Cl) | Serve as reactive leaving groups for further synthesis; contribute to binding affinity. | Dichloropyrimidines | researchgate.net |

| C4 | Phenylamino moiety | Can lead to potent kinase inhibition; substitutions on the phenyl ring further modulate activity. | Pyrido[2,3-d]pyrimidines | researchgate.net |

| C4 | Piperazinyl substituent | Found to be the most potent in a series of β-glucuronidase inhibitors. | 2-Aminopyrimidines | mdpi.com |

| C5 | Alkyl groups | Shorter C5 substituents led to greater potency against PGE2 generation. | Polysubstituted pyrimidines | rsc.org |

| C4/C6 | Various amines | Selective displacement of chloro or sulfone groups depending on amine type and conditions. | 2-(Methylsulfonyl)pyrimidines | researchgate.net |

Impact of Amine Substituents on Functional Potency and Molecular Interactions

The N-isobutylpyrimidin-2-amine portion of the lead compound is another key area for SAR exploration. The nature of the substituent attached to the 2-amino group significantly influences the compound's interaction with its biological target, affecting binding affinity and functional potency. Modifications to the isobutyl group—altering its size, shape, lipophilicity, and conformational flexibility—can lead to substantial changes in activity.

A common strategy in medicinal chemistry to enhance potency and selectivity is the use of conformational restriction. acs.org This approach involves constraining the flexibility of a side chain, such as the isobutyl group, by incorporating it into a cyclic structure. The rationale is that a flexible side chain must adopt a specific, "active" conformation to bind effectively to its target. This process is entropically unfavorable. By locking the side chain into a conformation that approximates this active state, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency. acs.orgnih.gov

Replacing the acyclic isobutyl group with various cyclic amines (e.g., piperidine, morpholine, or piperazine) can explore novel chemical space and potentially improve the compound's properties. acs.org The size and nature of the incorporated ring can be fine-tuned to optimize the orientation of key functional groups for interaction with the target. nih.gov For example, in the development of mTOR inhibitors, a conformational restriction strategy led to the identification of a highly selective and potent new scaffold. nih.gov This principle is broadly applicable and suggests that cyclic analogs of this compound could exhibit enhanced biological activity.

The table below illustrates how conformational restriction has been applied to different molecular scaffolds to improve activity.

| Original Flexible Group | Cyclic Analog | Result | Compound Class | Reference |

| Acyclic morpholine | Methylene-bridged morpholine | Enhanced selectivity for mTOR over PI3Kα | Pyrimido-pyrrolo-oxazine | acs.org |

| Flexible side chain | Fused five, six, or seven-membered ring | Fine-tuned orientation of a key hydroxyl group, optimizing ribosomal binding. | Paromomycin analogs | nih.gov |

| N-Alkyl side chain | N-Piperidine/N-Morpholine | Modulated inhibitory potency against cholinesterases. | Pyrimidine diamines | nih.gov |

Hydrogen bonds are crucial, highly directional, non-covalent interactions that play a pivotal role in molecular recognition between a ligand and its biological target. news-medical.net The pyrimidine scaffold contains two nitrogen atoms (at positions 1 and 3) that can act as hydrogen bond acceptors. nih.gov The 2-amino group provides a hydrogen bond donor. These interactions are fundamental to the stability of the ligand-target complex.

The specific geometry and strength of these hydrogen bonds can dictate the orientation of the inhibitor within the binding site. cambridgemedchemconsulting.com SAR studies often reveal that even minor structural changes that disrupt a key hydrogen bond can lead to a dramatic loss of activity. Conversely, introducing a functional group that can form an additional hydrogen bond with the target can significantly enhance potency. The ability of the pyrimidine ring nitrogens to act as hydrogen bond acceptors is influenced by the electronic effects of other substituents on the ring. nih.gov Docking studies on 2-aminopyrimidine (B69317) derivatives have shown that the amine group can form hydrogen bonds with specific amino acid residues (e.g., Phe161) in the active site of an enzyme. mdpi.com The strategic placement of substituents that can participate in or favorably influence these hydrogen bonding networks is a key aspect of rational drug design. nih.gov

Rational Design of Derivatives based on Observed SAR Principles

The culmination of SAR investigations is the formulation of a set of principles that guide the rational design of new, improved analogs. Based on the analysis of analogs of this compound, several design strategies can be proposed:

Systematic C4/C6 Modification: The chloro groups at the C4 and C6 positions can be systematically replaced with a library of small nucleophiles (e.g., amines, alcohols, thiols) to probe the steric and electronic requirements of the target's binding pocket in that region. This can lead to derivatives with improved potency and selectivity.

Amine Substituent Optimization: The isobutyl group on the 2-amine can be replaced with a variety of linear, branched, and cyclic alkyl or aryl groups to optimize hydrophobic and van der Waals interactions. Incorporating cyclic amines to conformationally restrict the substituent is a particularly promising strategy to enhance binding affinity. acs.org

Enhancing Hydrogen Bonding: Introducing or modifying functional groups on both the pyrimidine ring and the amine substituent to optimize hydrogen bonding interactions with the target is a critical strategy. For example, adding groups that can act as additional hydrogen bond donors or acceptors at strategic positions could significantly increase potency.

By integrating these SAR principles, medicinal chemists can move beyond random screening and toward the deliberate design of molecules with a higher probability of success, ultimately leading to the development of more effective and selective therapeutic agents.

Mechanistic Research Associated with Pyrimidine Based Bioactive Compounds Analogs of 4,6 Dichloro N Isobutylpyrimidin 2 Amine

Enzyme Inhibition Studies (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibition by pyrimidine (B1678525) carboxamides)

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive signaling lipids that includes the endocannabinoid anandamide. acs.orgnih.gov The enzyme catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. acs.org Pyrimidine-4-carboxamides have been identified as a potent class of NAPE-PLD inhibitors. nih.govnih.gov A high-throughput screening of approximately 350,000 compounds identified a pyrimidine-4-carboxamide (B1289416) structure as a sub-micromolar inhibitor of NAPE-PLD. acs.orgnih.gov Subsequent medicinal chemistry efforts led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor with nanomolar efficacy. nih.govnih.govnih.gov LEI-401 has been shown to reduce NAE levels in neuronal cells and in the brains of mice, demonstrating its utility as a chemical probe to study the function of NAPE-PLD. nih.govnih.gov

| Compound Name | Target Enzyme | Inhibition Potency | Reference |

| LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide) | NAPE-PLD | pIC₅₀ = 7.14 ± 0.04; Kᵢ = 27 nM | nih.gov |

| ARN19874 (quinazoline sulfonamide derivative) | NAPE-PLD | IC₅₀ ≈ 34 µM | rsc.orgresearchgate.net |

| Hexachlorophene | NAPE-PLD | IC₅₀ ≈ 2 µM | rsc.org |

| Bithionol | NAPE-PLD | IC₅₀ ≈ 2 µM | rsc.org |

Structural studies of NAPE-PLD have confirmed that the enzyme possesses a metallo-β-lactamase fold. acs.orgnih.gov Its active site contains a binuclear zinc center, where two Zn²⁺ ions are crucial for catalysis. acs.orgnih.gov These two zinc ions are bridged by an aspartate residue (D284). nih.gov The coordination sphere of the first zinc ion (Zn1) is completed by three histidine residues (H185, H187, H253), while the second zinc ion (Zn2) is coordinated by two histidine residues (H190, H343) and another aspartate residue (D189). nih.gov

The enzyme is adapted to associate with phospholipids, featuring a hydrophobic cavity that serves as an entry point for the NAPE substrate into the active site. nih.gov The phosphate (B84403) group of the substrate directly interacts with the two zinc ions, bridging them, which is a key step in orchestrating the hydrolysis of the phosphodiester bond. nih.govnih.gov The structure of NAPE-PLD provides a clear framework for understanding how pyrimidine-based inhibitors can interact with the active site, likely by chelating the zinc ions or occupying the substrate-binding pocket, thereby preventing catalysis.

NAPE-PLD activity is not only regulated by direct interactions at the active site but also through allosteric mechanisms and changes in its quaternary structure. acs.org Structural studies have revealed that NAPE-PLD can form a homodimer. acs.orgnih.gov This dimerization is promoted by the binding of specific bile acids, such as deoxycholic acid (DC), to allosteric pockets located at the dimer interface, away from the active site. acs.orgnih.gov

The binding of bile acids enhances the assembly of the dimer and stabilizes the enzyme, which in turn increases its catalytic activity. nih.govresearchgate.netresearchgate.net This suggests that the dimeric form is the more active state of the enzyme. The interaction restricts the protein's thermal motions, which may facilitate the accommodation of substrates in the active site and promote catalysis. researchgate.net This allosteric regulation by bile acids presents an alternative target for small-molecule modulators. Compounds could be designed to either promote or inhibit dimerization, thereby upregulating or downregulating NAE biosynthesis. nih.gov For instance, while some bile acids like deoxycholic acid and chenodeoxycholic acid activate the enzyme, lithocholic acid has been shown to inhibit its activation. researchgate.net

Kinase Inhibition Studies (e.g., Nek2 Kinase inhibition by pyrimidine/purine (B94841) scaffolds)

The pyrimidine scaffold is a well-established core structure for the development of protein kinase inhibitors. nih.govnih.gov Analogs based on pyrimidine and the related purine scaffold have been investigated as inhibitors for numerous kinases, including Nek2 (NIMA-related kinase 2). Nek2 is a serine/threonine kinase that plays a crucial role in regulating centrosome separation during the onset of mitosis and is overexpressed in many human cancers, making it an attractive therapeutic target. hw.ac.ukmdpi.com

Kinase inhibitors based on pyrimidine and purine scaffolds can act through different mechanisms, most commonly as ATP-competitive or irreversible inhibitors. nih.gov

ATP-competitive inhibition involves the inhibitor binding reversibly to the ATP-binding site of the kinase. nih.govnih.gov This prevents the natural substrate, ATP, from binding and initiating the phosphotransfer reaction. The design of these inhibitors focuses on creating molecules that can form favorable interactions, such as hydrogen bonds with the kinase hinge region, to achieve potency and selectivity. nih.gov For example, 6-alkoxypurines were identified as ATP-competitive inhibitors of Nek2. hw.ac.uk A series of imidazo[1,2-a]pyridine (B132010) derivatives, such as MBM-5, were also shown to occupy the ATP-binding site of Nek2, forming conserved hydrogen bonds with key residues like CYS 89 and ASP 159. mdpi.com

Irreversible inhibition typically involves the formation of a stable, covalent bond between the inhibitor and the kinase. researchgate.net This mechanism can offer advantages in terms of prolonged duration of action. For Nek2, inhibitors have been designed to target a specific cysteine residue (Cys-22) located near the ATP-binding site. researchgate.net Compounds such as 2-arylamino-6-ethynylpurines and the oxindole (B195798) propynamide JH295 were developed as potent and selective irreversible inhibitors of Nek2 by forming a covalent bond with Cys-22. mdpi.comresearchgate.net This targeted covalent approach can lead to high selectivity over other kinases that may lack a similarly positioned reactive residue. mdpi.com

| Inhibitor Name | Target Kinase | Mechanism of Action | Key Interactions / Residues | Reference |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Nek2 | ATP-Competitive | Binds to ATP-binding site | hw.ac.uk |

| SU11652 | Nek2 | ATP-Competitive | Binds to ATP-binding site | mdpi.com |

| MBM-5 | Nek2 | ATP-Competitive | Forms H-bonds with CYS 89, ASP 159 | mdpi.com |

| JH295 (oxindole propynamide) | Nek2 | Irreversible | Forms covalent bond with Cys-22 | mdpi.com |

| 2-Arylamino-6-ethynylpurines | Nek2 | Irreversible | Forms covalent bond with Cys-22 | researchgate.net |

Cellular and Molecular Responses Induced by Pyrimidine Derivatives

The study of pyrimidine derivatives, analogs of 4,6-dichloro-N-isobutylpyrimidin-2-amine, has revealed significant cellular and molecular responses, particularly in the context of cancer research. These compounds have been shown to influence fundamental cellular processes, leading to mitotic abnormalities, altered mitotic progression, growth suppression, and the induction of apoptosis in various tumor cell lines.

Mitotic Abnormalities and Progression

Pyrimidine derivatives have been identified as potent agents that can disrupt the normal progression of the cell cycle, often leading to mitotic catastrophe. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to induce mitotic catastrophe as an alternative mechanism of cell death in cancer cells where apoptotic pathways are compromised. This suggests that these compounds can target the mitotic machinery, leading to cellular demise even in apoptosis-resistant cells. nih.gov

Furthermore, some novel pyridine (B92270) and pyrimidine derivatives have demonstrated the ability to cause cell cycle arrest at the G2/M phase. This interruption of the cell cycle is a critical mechanism for controlling cell proliferation and can be a precursor to apoptosis. jrasb.comarabjchem.org The disruption of microtubule networks within the cells has also been observed with certain pyrimidine analogs, which directly impacts the structural integrity of the mitotic spindle and can lead to mitotic failure. nih.gov

Growth Suppression

A significant body of research has demonstrated the potent in vitro growth-inhibitory effects of pyrimidine derivatives against a wide array of cancer cell lines. These compounds have shown efficacy against cancers of the lung, breast, colon, prostate, and liver, among others. arabjchem.orgencyclopedia.pubnih.govrsc.org

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been a key metric in these studies. For example, novel pyrrolo[2,3-d]pyrimidine derivatives have exhibited strong cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the micromolar range. nih.gov Similarly, other studies have reported IC50 values as low as 0.07 µM for certain pyrimidine analogs against lymphoma cell lines. nih.gov

The growth suppression is often linked to the inhibition of key enzymes involved in cell proliferation. For instance, some pyrido[2,3-d]pyrimidines have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.govrsc.org By targeting these kinases, the pyrimidine derivatives can effectively halt the proliferation of cancer cells.

Table 1: In Vitro Growth Inhibition of Tumor Cell Lines by Pyrimidine Derivatives

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 (Breast) | 1.66 |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 (Lung) | 4.55 |

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC-3 (Prostate) | 0.19 |

| Fused 1,4-benzodioxane (B1196944) pyrimidine analog (131) | HepG2 (Liver) | 0.11 |

| Fused 1,4-benzodioxane pyrimidine analog (131) | U937 (Lymphoma) | 0.07 |

| Fused 1,4-benzodioxane pyrimidine analog (131) | Y79 (Retinoblastoma) | 0.10 |

| Pyrido[2,3-d]pyrimidinone (52) | HepG-2 (Liver) | 0.3 |

| Pyrido[2,3-d]pyrimidinone (59) | HepG-2 (Liver) | 0.6 |

| Pyrido[2,3-d]pyrimidinone (60) | PC-3 (Prostate) | 5.47 |

| Pyrido[2,3-d]pyrimidinone (52) | PC-3 (Prostate) | 6.6 |

| Pyrido[2,3-d]pyrimidinone (53) | HCT-116 (Colon) | 5.9 |

| 2-amino-4-aryl-pyrimidine derivative (7b) | MCF-7 (Breast) | 0.48 |

This table presents a selection of reported IC50 values to illustrate the potent anti-proliferative activity of various pyrimidine derivatives against different cancer cell lines. nih.govrsc.orgnih.govrsc.org

Apoptosis in Tumor Cell Lines

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Flow cytometry analysis has been a crucial tool in demonstrating this, showing a significant increase in the percentage of apoptotic cells following treatment with these compounds. nih.gov

The molecular pathways leading to apoptosis are often multifaceted. Western blot analyses have revealed that some pyrimidine derivatives can induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.govrsc.org The activation of caspase cascades, including caspase-3 and caspase-9, is another hallmark of apoptosis induction by these compounds. nih.gov

Furthermore, some pyrimidine derivatives have been shown to trigger apoptosis by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential, which are key events in the mitochondrial apoptotic pathway. rsc.org The activation of the p53 tumor suppressor protein has also been implicated in the apoptotic response induced by certain pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

Table 2: Mechanistic Insights into Apoptosis Induction by Pyrimidine Derivatives

| Compound Class | Cell Line | Key Molecular Events |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 (Lung) | Increased Bax, decreased Bcl-2, increased caspase-9 and caspase-3, PARP cleavage. nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives (6b, 8d) | PC-3 (Prostate), MCF-7 (Breast) | Activation of CASP3 (in PC-3), Bax, and p53; downregulation of Bcl2. nih.gov |

This table summarizes key molecular events observed in different cancer cell lines upon treatment with various pyrimidine derivatives, leading to the induction of apoptosis.

Computational Investigations and Molecular Modeling of 4,6 Dichloro N Isobutylpyrimidin 2 Amine and Its Derivatives

Density Functional Theory (DFT) Applications in Structural Elucidation and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometric and vibrational properties of molecules with a high degree of accuracy.

For 4,6-dichloro-N-isobutylpyrimidin-2-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized molecular geometry. nih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's structure. For instance, the planarity of the pyrimidine (B1678525) ring and the orientation of the isobutyl group relative to the ring can be accurately predicted.

Vibrational analysis through DFT provides theoretical vibrational frequencies that can be correlated with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nih.gov This comparison is crucial for the structural confirmation of the synthesized compound. The calculated vibrational spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. Key vibrational frequencies for this compound would include the N-H stretching of the amine group, C-Cl stretching modes, and various stretching and bending vibrations of the pyrimidine ring and the isobutyl side chain. researchgate.net Potential Energy Distribution (PED) analysis can further delineate the contribution of individual bond stretches, bends, and torsions to each vibrational mode.

Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p))

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching of the secondary amine |

| ν(C-H) | 2960-2870 | Asymmetric and symmetric C-H stretching of the isobutyl group |

| ν(C=N) | 1620-1580 | C=N stretching vibrations within the pyrimidine ring |

| ν(C=C) | 1550-1500 | C=C stretching vibrations within the pyrimidine ring |

| δ(N-H) | 1480 | N-H in-plane bending |

| δ(C-H) | 1450-1380 | C-H bending of the isobutyl group |

| ν(C-N) | 1350 | C-N stretching of the amine-ring bond |

| ν(C-Cl) | 800-700 | C-Cl stretching vibrations |

Note: The data in this table is illustrative and based on typical frequency ranges for the respective functional groups.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

Derivatives of pyrimidines are known to interact with various kinases, and as such, a hypothetical docking study of this compound could be performed against a kinase target, for example, a cyclin-dependent kinase (CDK). nih.govnih.gov Such a study would reveal the binding mode and identify key intermolecular interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the isobutyl group and the dichlorinated pyrimidine ring. nih.gov The docking score provides an estimate of the binding free energy, which helps in ranking different derivatives based on their potential inhibitory activity.

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes and the persistence of key intermolecular interactions. This provides a more rigorous evaluation of the binding hypothesis generated by molecular docking.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value/Description |

| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Leu83, Glu81, Asp86, Gln131 |

| Hydrogen Bonds | N-H of the amine with the backbone carbonyl of Glu81 |

| Hydrophobic Interactions | Isobutyl group with the side chain of Leu83; Pyrimidine ring with the side chain of Gln131 |

Note: The data in this table is for illustrative purposes and represents a plausible outcome of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comijpbs.net By identifying the physicochemical properties, or molecular descriptors, that are critical for activity, QSAR models can be used to predict the activity of novel, untested compounds. nih.gov

To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound in the series. nih.gov Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

A robust QSAR model, once validated, can be a powerful tool for the rational design of new derivatives with enhanced potency. For instance, if the model indicates that increased hydrophobicity in a certain region of the molecule leads to higher activity, new derivatives can be designed and synthesized accordingly.

Table 3: Example of a QSAR Data Table for Hypothetical Derivatives of this compound

| Compound | R¹-group | LogP | Molecular Weight | Predicted pIC₅₀ |

| 1 | H | 3.2 | 234.11 | 6.5 |

| 2 | -CH₃ | 3.5 | 248.14 | 6.8 |

| 3 | -F | 3.1 | 252.10 | 6.4 |

| 4 | -OCH₃ | 3.0 | 264.14 | 6.3 |

Note: The data in this table is hypothetical and serves to illustrate the components of a QSAR study.

Prediction of Electronic Properties and Reactivity Profiles

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity. DFT calculations are well-suited for determining these properties.

For this compound, the pyrimidine ring is inherently electron-deficient, and this is further enhanced by the presence of two electron-withdrawing chlorine atoms. acs.org This makes the carbon atoms of the pyrimidine ring, particularly C4 and C6, susceptible to nucleophilic attack. researchgate.net The isobutylamino group at the C2 position, being an electron-donating group, will modulate the electron density of the ring.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov Mapping the electrostatic potential (MEP) onto the electron density surface can visually identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interaction patterns. nih.gov Mulliken population analysis can provide charges for each atom, further quantifying the electrophilic and nucleophilic sites within the molecule. mdpi.com

Table 4: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons |

| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule |

| Mulliken Charge on C4 | +0.25 e | Suggests an electrophilic site for nucleophilic attack |

| Mulliken Charge on C6 | +0.25 e | Suggests an electrophilic site for nucleophilic attack |

Note: The data in this table is illustrative and represents plausible results from DFT calculations.

Spectroscopic Elucidation and Advanced Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like 4,6-dichloro-N-isobutylpyrimidin-2-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of different functional groups.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the isobutyl group and the pyrimidine (B1678525) ring. The isobutyl moiety would present a characteristic pattern: a doublet for the six methyl (CH₃) protons, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the amine nitrogen. A singlet corresponding to the proton on the pyrimidine ring would also be anticipated. The integration of these signals would confirm the ratio of protons in the molecule.

Interactive Table: Expected ¹H and ¹³C NMR Data Note: The following table represents expected chemical shifts (δ) in ppm based on typical values for similar structural motifs. Actual experimental values may vary.

| Atom Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyrimidine C-H | ~6.5 - 7.5 (singlet) | ~100 - 115 |

| Pyrimidine C-Cl | N/A | ~158 - 162 |

| Pyrimidine C-N | N/A | ~160 - 165 |

| N-H | ~5.0 - 6.0 (broad singlet) | N/A |

| N-C H₂- | ~3.1 - 3.4 (doublet) | ~50 - 55 |

| -CH(CH₃)₂ | ~1.8 - 2.1 (multiplet) | ~27 - 32 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, UPLC-MS) for Purity Assessment and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes an indispensable tool for determining molecular weight and assessing the purity of a sample. chimia.chpnrjournal.com

LC-MS and UPLC-MS methods are crucial for separating the target compound from any impurities, such as starting materials, byproducts, or degradation products, before mass analysis. researchgate.netlcms.cz This separation ensures that the obtained mass spectrum corresponds to the compound of interest. The high resolution of UPLC allows for faster and more efficient separations. mdpi.com

For this compound (Molecular Formula: C₈H₁₁Cl₂N₃), the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. A key feature would be the characteristic isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1. This pattern serves as a definitive confirmation of the presence of two chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net

Interactive Table: Key Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁Cl₂N₃ |

| Exact Mass | 220.0357 Da |

| Molecular Weight | 220.10 g/mol |

| Expected [M+H]⁺ m/z | 221.0430 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption (IR) or scattering (Raman) of light, these methods provide a molecular fingerprint and allow for the identification of specific functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

N-H stretch: A moderate band in the 3300-3500 cm⁻¹ region, corresponding to the secondary amine.

C-H stretches: Sharp bands just below 3000 cm⁻¹ for the aliphatic isobutyl group.

C=N and C=C stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

C-Cl stretch: Strong bands in the 600-800 cm⁻¹ region, indicative of the carbon-chlorine bonds. nist.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum.

Interactive Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=N/C=C Stretch (ring) | 1500 - 1650 |

| C-H Bend (aliphatic) | 1370 - 1470 |

| C-N Stretch | 1200 - 1350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.

For this compound, a single-crystal X-ray diffraction analysis would provide the exact conformation of the isobutyl group relative to the pyrimidine ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding (e.g., between the amine N-H group and a nitrogen atom of a neighboring pyrimidine ring) and van der Waals forces, that dictate the crystal packing arrangement. nih.gov While specific crystal structure data for this exact compound is not publicly available, analysis of related structures like 2-Amino-4,6-dichloropyrimidine (B145751) provides insight into the types of supramolecular arrangements that can be expected. researchgate.netnih.gov

Chemical Biology and Synthetic Applications of the 4,6 Dichloro N Isobutylpyrimidin 2 Amine Scaffold

Utilization as a Core Chemical Building Block in Organic Synthesis

The 4,6-dichloro-N-isobutylpyrimidin-2-amine scaffold is a prime example of a heterocyclic building block used in organic synthesis. Its utility stems from the high reactivity of the chlorine atoms towards nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine (B1678525) ring is electron-deficient, which facilitates the displacement of the chloro groups by a wide range of nucleophiles.

The two chlorine atoms at the C4 and C6 positions are chemically distinct, allowing for sequential and regioselective substitutions. This differential reactivity can be exploited to introduce different functional groups onto the pyrimidine core, leading to the synthesis of complex, polysubstituted pyrimidine derivatives. Studies on analogous compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that nucleophiles like anilines and secondary aliphatic amines can selectively displace one chloride group over the other under controlled conditions. researchgate.net

Common synthetic transformations involving this scaffold include:

Amination: Reaction with primary or secondary amines to introduce diverse amino groups at the C4 and C6 positions. This is a fundamental step in building libraries of compounds for biological screening. mdpi.com

Alkoxylation: Reaction with alcohols or phenols in the presence of a base to form ether linkages.

Thiolation: Reaction with thiols to introduce thioether moieties.

Cross-Coupling Reactions: The chloro-substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. mdpi.com This allows for the introduction of aryl, heteroaryl, or other complex substituents.

The N-isobutyl group at the C2 position influences the electronic properties and steric environment of the pyrimidine ring, which can affect the regioselectivity and rate of subsequent substitution reactions at the C4 and C6 positions. This pre-installed substituent is crucial in directing the synthesis towards the desired final products.

Role as Intermediates in Medicinal Chemistry Programs (e.g., for ticagrelor (B1683153) analogs)

In medicinal chemistry, dichloropyrimidine derivatives are critical intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the antiplatelet agent Ticagrelor. The synthesis of Ticagrelor involves key intermediates like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) and 4,6-dichloro-2-propylthiopyrimidine-5-amine. google.com These molecules undergo a series of reactions, including substitution of the chloro groups, reduction of the nitro group, and cyclization to form the core triazolo[4,5-d]pyrimidine structure of the final drug. google.com

While not a direct precursor for Ticagrelor itself, this compound serves as a valuable starting material for the synthesis of Ticagrelor analogs . By modifying the substituent at the 2-position from a propylthio group to an N-isobutylamino group, medicinal chemists can explore new chemical space and investigate the structure-activity relationships (SAR) of this class of P2Y12 receptor antagonists. The synthetic strategy would likely parallel that of Ticagrelor, involving sequential substitution of the two chlorine atoms with the cyclopentylamino side chain and the cyclopropylamine (B47189) moiety, followed by the formation of the triazole ring. The resulting analogs could exhibit different pharmacological profiles, such as altered potency, selectivity, or metabolic stability.

Development of Enzyme Inhibitors and Modulators in Research

The 2-aminopyrimidine (B69317) scaffold is a well-established "privileged structure" in drug discovery, particularly for the development of kinase inhibitors. nih.gov The scaffold can mimic the hydrogen bonding pattern of adenine, allowing it to bind to the ATP-binding site of many kinases. The this compound core provides an ideal starting point for creating libraries of potential enzyme inhibitors. The reactive chloro groups at the C4 and C6 positions allow for the systematic introduction of a wide variety of substituents to probe the topology of enzyme active sites and optimize binding affinity and selectivity.

A recent study detailed the development of novel and potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy. nih.gov The research identified highly active compounds built around a 2-aminopyrimidine core. The synthesis of these inhibitors involved the use of a dichlorinated pyrimidine intermediate, where sequential substitution reactions were employed to build the final, highly substituted inhibitor. For instance, compound 8h from this study, which features a complex substituent at the C4 position and a piperazine (B1678402) moiety at the C6 position, demonstrated exceptional inhibitory activity against PLK4.

| Compound | Structure | PLK4 IC50 (μM) |

|---|---|---|

| 3r | (Structure not fully specified in source) | 0.0174 |

| 8h | (Structure not fully specified in source) | 0.0067 |

This example illustrates how the 4,6-dichloropyrimidine (B16783) scaffold can be elaborated into potent and specific enzyme inhibitors, highlighting the potential of this compound as a starting material for similar drug discovery programs targeting other enzymes, such as mutant isocitrate dehydrogenase 2 (IDH2). nih.gov

Contribution to the Discovery of Novel Biologically Active Compounds, particularly in the context of anti-cancer research

The pyrimidine nucleus is a cornerstone in the development of anti-cancer agents, largely because pyrimidine analogs can interfere with the biosynthesis of nucleic acids, thus inhibiting the growth of rapidly dividing cancer cells. nih.gov The this compound scaffold is a key contributor to this field by providing a versatile platform for generating novel compounds with potential anti-cancer activity.

The synthetic accessibility and the ability to introduce diverse functionalities at the C4 and C6 positions allow for the creation of large libraries of compounds for high-throughput screening. Research has shown that various substituted pyrimidines exhibit significant anti-cancer properties. For example, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives, synthesized from a 4,6-dichloropyrimidine precursor, have shown promising inhibitory activity against various cancer cell lines, particularly renal cancer. nih.gov Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated in the NCI-60 screening program, with some compounds showing notable activity. mdpi.com One compound, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione), proved to be the most active in this series. mdpi.com

| Compound Class | Starting Scaffold Type | Biological Activity Noted | Reference |

|---|---|---|---|

| 4-Aminopyrazolo[3,4-d]pyrimidines | 4,6-Dichloropyrimidine-5-carboxylic acid | Good inhibitory activity against renal cancer cell lines | nih.gov |

| Thiazolo[4,5-d]pyrimidines (e.g., Compound 3b) | Dichloropyrimidine derivative | High average activity against NCI-60 tumor cell lines, especially leukemia | mdpi.com |

| PLK4 Inhibitors (e.g., Compound 8h) | Dichlorinated pyrimidine | Potent PLK4 inhibition and antiproliferative activity against breast cancer cells | nih.gov |

The consistent discovery of potent anti-cancer agents derived from dichloropyrimidine precursors underscores the immense contribution of scaffolds like this compound to oncology research. Its role as a versatile building block enables the exploration of novel chemical structures aimed at targeting various mechanisms of cancer progression.

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Isobutyl bromide | DMF | 80°C | 24 h | 65–70 |

| K₂CO₃ | Ethanol | Reflux | 12 h | 72 |

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR: Assign protons and carbons (e.g., pyrimidine C-Cl groups show deshielding at ~160 ppm in ¹³C NMR) .

- X-ray Crystallography: Resolve bond angles and crystal packing (e.g., N-isobutyl group orientation relative to the pyrimidine ring) .

- IR Spectroscopy: Identify NH stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Note: Discrepancies in NMR splitting patterns may indicate rotameric forms, resolved via variable-temperature NMR .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

- Quantum Chemical Calculations (DFT): Predict reaction thermodynamics (e.g., Gibbs free energy of intermediates) and transition states .

- Reaction Path Search Algorithms: Screen solvent effects (e.g., ethanol vs. DMF) on activation barriers .

- Feedback Loops: Use experimental yields to refine computational models (e.g., adjusting entropy corrections) .

Example Workflow:

Simulate nucleophilic attack of isobutylamine on 4,6-dichloropyrimidine.

Compare computed vs. experimental reaction rates.

Optimize solvent choice (polar aprotic vs. protic) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation: Combine NMR, MS, and X-ray data. For example, ambiguous NOEs in NMR may require crystallographic confirmation .

- Isotopic Labeling: Use ¹⁵N-labeled amines to trace substitution sites via 2D NMR (HSQC) .

- Dynamic Effects: Analyze variable-temperature NMR to distinguish static vs. dynamic disorder (e.g., rotational barriers in the isobutyl group) .

Case Study: A discrepancy between calculated (DFT) and observed ¹³C shifts was resolved by identifying solvent-induced conformational changes .

Basic: What safety protocols are essential when handling chlorinated pyrimidines?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile chlorinated intermediates .

- Waste Disposal: Segregate halogenated waste in designated containers for incineration .

Training: Mandatory safety exams (100% score required) before lab work .

Advanced: How do substituent electronic effects influence reactivity in nucleophilic substitutions?

Answer:

- Electron-Withdrawing Groups (Cl): Enhance electrophilicity at C-2 and C-4 positions, accelerating substitutions .

- Steric Effects: The isobutyl group may hinder access to the pyrimidine ring, requiring optimized reaction geometry (e.g., bulky base to deprotonate amine) .

Experimental Validation:

- Compare reaction rates of 4,6-dichloro vs. 4-chloro-6-methyl analogs with isobutylamine .

- Use Hammett plots to correlate substituent σ values with kinetic data .

Basic: What are common side reactions, and how are they mitigated?

Answer:

Q. Table 2: Troubleshooting Side Reactions

| Side Reaction | Mitigation Strategy |

|---|---|

| Dimer formation | Reduce reagent concentration |

| Solvolysis | Use dry DMF and molecular sieves |

Advanced: How do solvent effects impact crystallization and stability?

Answer:

- Polar Solvents (Ethanol): Promote hydrogen bonding, yielding needle-like crystals suitable for X-ray analysis .

- Nonpolar Solvents (Hexane): Induce rapid precipitation but may trap solvent molecules in the lattice .

Stability Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.